2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multienzyme system was used for the cofactor-driven cascade synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid . This involved the use of three enzymes: d-amino acid amino transaminase from Bacillus cereus, a d-lactate dehydrogenase from Lactobacillus helveticus, and a formate dehydrogenase from Candida boidinii .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . For instance, the structure of “2-Amino-2-(2-bromophenyl)acetic acid” has been confirmed by its physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
In the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid, a multienzyme system was used, which exhibited excellent stability . The reaction proceeded through multiple stages, resulting in an overall isolated yield of 65% .
Scientific Research Applications
-
Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, a derivative of the requested compound, has been studied for its potential as an antimicrobial and anticancer agent .
- Method : The derivatives were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
-
Phenoxy Acetamide Derivatives
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been studied for their potential therapeutic applications .
- Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results : This is an ongoing field of research, and the results are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYLLUGHKEJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373732 | |
Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
CAS RN |
728918-56-7 | |
Record name | 2-[(2-Bromophenyl)amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728918-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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